molecular formula C22H27N3O4S B2516885 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797285-01-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2516885
CAS No.: 1797285-01-8
M. Wt: 429.54
InChI Key: BOVTWOPEYPDHJB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological and biochemical research. Its molecular architecture, featuring a benzo[d]oxazole-piperidine scaffold linked to a dimethylbenzenesulfonamide group, suggests potential as a key intermediate for exploring protein-ligand interactions. Researchers value this compound for its potential application in developing novel probes for enzyme inhibition studies, particularly given the prevalence of sulfonamide groups in molecules that target enzyme active sites . The integration of a piperidine moiety, a common feature in central nervous system (CNS)-active compounds, alongside the planar, heteroaromatic benzo[d]oxazole system, makes this chemical entity a compelling candidate for library synthesis in high-throughput screening campaigns against G-protein-coupled receptors (GPCRs) and kinases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-12-20(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-19(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTWOPEYPDHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzo[d]oxazole moiety with a piperidine structure, suggesting diverse pharmacological properties. Here, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O4SC_{23}H_{26}N_4O_4S, with a molecular weight of approximately 450.55 g/mol. The structure features key functional groups that are often associated with biological activity:

Functional Group Description
Benzo[d]oxazoleAromatic heterocycle known for various biological activities
PiperidineA nitrogen-containing cyclic compound that enhances bioactivity
SulfonamideOften involved in antibacterial and anti-inflammatory actions

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of quorum sensing pathways in bacteria, which are critical for bacterial communication and virulence. This inhibition leads to reduced pathogenicity and offers potential applications in developing new antimicrobial therapies.

Case Studies and Research Findings

  • Quorum Sensing Inhibition : A study demonstrated that a related derivative effectively disrupted quorum sensing in Pseudomonas aeruginosa, leading to decreased biofilm formation and virulence factor production. This suggests that this compound may have similar effects.
  • Comparative Analysis : In a comparative study of several benzothiazole derivatives, the compound was noted for its unique dual heterocyclic structure, enhancing its interactions with biological targets compared to simpler derivatives. The study highlighted its potential as an effective antimicrobial agent.
  • Therapeutic Potential : Preliminary evaluations indicate that this compound interacts with enzymes involved in metabolic pathways, which could be crucial for understanding its pharmacokinetics and therapeutic applications.

Comparative Table of Similar Compounds

Here is a comparison of this compound with other related compounds:

Compound Name Structural Features Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazoleChlorine substitutionAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesPiperidine moietyAnti-cancer properties
6-(pyrrolidin-1-yloxy)benzothiazolePyrrolidine substitutionNeuroprotective effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including the compound . Research indicates that compounds containing sulfonamide moieties exhibit cytotoxic effects against various cancer cell lines.

Case Study:

  • A study evaluated a series of sulfonamide derivatives for their anticancer activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results showed that certain derivatives displayed significant apoptotic effects and inhibited cell proliferation, suggesting their potential as anticancer agents .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11612.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
Compound CHeLa10.0Caspase activation

Neurological Applications

The structure of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suggests potential interactions with neurological pathways, particularly in the treatment of neurodegenerative diseases.

Research Insights:

  • Compounds with similar piperidine and benzo[d]oxazole structures have been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, contributing to their therapeutic efficacy in conditions like Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Sulfonamides have long been recognized for their antibacterial properties. The compound's structural features may enhance its efficacy against a range of bacterial strains.

Case Study:

  • A study assessed the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the sulfonamide core could significantly enhance antibacterial potency .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound.

Key Findings:

  • SAR studies suggest that modifications to the piperidine ring and the sulfonamide group can lead to improved potency and selectivity for target enzymes or receptors . For instance, substituents on the benzo[d]oxazole moiety can influence binding affinity and bioavailability.

Chemical Reactions Analysis

Sulfonamide Reactivity

The benzenesulfonamide group undergoes characteristic reactions, including:

Reaction TypeConditionsProducts/OutcomesSource Relevance
Hydrolysis Acidic or basic aqueous mediaCleavage to sulfonic acid derivatives and amines
Nucleophilic Substitution Alkylation or acylation agentsN-alkylated or N-acylated derivatives
Complexation Metal ions (e.g., Zn²⁺, Cu²⁺)Coordination complexes with altered solubility
  • Hydrolysis is pH-dependent, with the sulfonamide bond cleaving under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions.

  • N-alkylation reactions typically require polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate the sulfonamide nitrogen .

Benzooxazole Ring Modifications

The benzooxazole moiety participates in electrophilic aromatic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsOutcomesSource Relevance
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives
Ring-Opening Strong nucleophiles (e.g., NH₃)Benzamide or aniline derivatives
  • Nitration occurs preferentially at the 5-position of the benzooxazole ring due to electron-donating effects of the oxazole oxygen.

  • Ring-opening under basic conditions yields unstable intermediates that can be trapped with amines or alcohols .

Piperidine Scaffold Reactions

The piperidine ring enables functionalization via:

Reaction TypeConditionsApplicationsSource Relevance
Quaternization Alkyl halides (e.g., CH₃I)Cationic surfactants or catalysts
Oxidation KMnO₄ or RuO₄Piperidone derivatives
Reductive Amination NaBH₃CN/aldehydeSecondary/tertiary amine analogs
  • Quaternization of the piperidine nitrogen enhances water solubility, relevant for pharmaceutical formulations .

  • Oxidation to piperidone derivatives may alter biological activity by modifying hydrogen-bonding capacity .

Methoxy-Aromatic System Reactivity

The 2-methoxy-4,5-dimethylbenzene group undergoes:

Reaction TypeReagentsKey ProductsSource Relevance
Demethylation BBr₃ or HBr/AcOHCatechol derivatives
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted arenes
Sulfonation SO₃/H₂SO₄Polysulfonated analogs
  • Demethylation under acidic conditions generates phenolic groups, which can further react in coupling reactions .

  • Halogenation at the 3-position of the aromatic ring is sterically hindered by adjacent methyl groups .

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable catalytic coupling:

Reaction TypeCatalysts/PartnersApplicationsSource Relevance
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsBiaryl analogs
Buchwald-Hartwig Pd₂(dba)₃, aminesN-aryl piperidine derivatives
  • Suzuki couplings require deoxygenated solvents (e.g., THF) and tolerate the sulfonamide group .

  • Buchwald-Hartwig amination introduces diverse amines at the piperidine nitrogen .

Biological Activity-Driven Modifications

Analogous sulfonamide derivatives (e.g., MBX-2546 ) suggest reactivity pathways linked to antiviral or kinase-inhibitory effects:

ModificationTarget ActivityStructural InsightsSource Relevance
Sulfonamide Bioisosteres Replacement with carboxylatesEnhanced metabolic stability
Heterocycle Fusion Pyrazole or oxadiazole ringsImproved target binding affinity
  • Bioisosteric replacement of the sulfonamide with a carboxylate group reduces renal toxicity .

  • Fusion of additional heterocycles (e.g., oxadiazole) optimizes interactions with hydrophobic enzyme pockets .

Comparison with Similar Compounds

Key Structural Features:

  • Benzoxazole-piperidine core : Shared with compounds like N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide (), which exhibits rigid heterocyclic frameworks for target engagement.
  • Sulfonamide substituents: Comparable to 4-amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide (), where sulfonamide groups enhance hydrogen-bonding interactions with biological targets.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Weight Key Substituents Solubility (mg/mL) Biological Activity (IC₅₀, nM) Reference
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide Not reported Benzo[d]oxazole, methoxy, dimethyl Predicted low Inferred enzyme inhibition
4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide 267.3 Oxazole, dimethyl 1.2 (aqueous) 12.5 (Carbonic anhydrase IX)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolopyrimidine, chromen Not reported 3.8 (Kinase inhibition)
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide 541.6 Imidazolidinone, methoxyphenyl Not reported Anticancer activity

Advantages and Limitations

  • Advantages :
    • Enhanced metabolic stability due to methyl and methoxy substituents .
    • Improved target selectivity from the benzoxazole-piperidine scaffold .
  • Limitations: Potential low solubility requiring formulation optimization . Limited in vivo data compared to well-studied analogs like pyrazolopyrimidine sulfonamides .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzoxazole-piperidine core via cyclization of substituted amines with ortho-aminophenol derivatives under acidic conditions (e.g., H₂SO₄ in ethanol, reflux) .
  • Step 2 : Sulfonylation of the piperidine-methyl intermediate using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a mild base (e.g., Na₂CO₃) to minimize side reactions .
  • Critical Parameters : Solvent choice (DMF or acetonitrile) and temperature control (0–25°C) during sulfonylation are crucial for avoiding decomposition of reactive intermediates .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Provides bond lengths, angles, and conformational data (e.g., mean C–C bond deviation <0.003 Å) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.1 ppm) and confirm sulfonamide connectivity via characteristic downfield shifts (δ 3.1–3.5 ppm for piperidine-CH₂) .
  • HPLC-PDA : Validates purity (>98%) using reverse-phase C18 columns with methanol/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) at 10 µM concentrations to identify binding affinity .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations to prioritize lead optimization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction energetics (e.g., transition-state barriers for cyclization steps) using density functional theory (DFT) at the B3LYP/6-31G* level .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., Na₂CO₃ vs. K₂CO₃) for sulfonylation yield improvement .

Q. What strategies resolve contradictions between crystallographic data and observed biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare X-ray-derived conformations with ligand-receptor binding poses (e.g., using GROMACS) to identify bioactive conformers .
  • SAR Studies : Synthesize analogs with modified sulfonamide substituents (e.g., replacing 4,5-dimethyl with halogen groups) to isolate structural determinants of activity .

Q. How do solvent polarity and pH affect the stability of intermediates during multi-step synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate degradation via UV-Vis spectroscopy in varying solvents (e.g., DMF vs. THF) and pH (4–9). Polar aprotic solvents stabilize sulfonamide intermediates by reducing hydrolysis .
  • pH-Dependent Stability : Use buffered solutions (phosphate or acetate) to identify optimal pH ranges (e.g., pH 6–7) for isolating benzoxazole intermediates .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Process Chemistry Adjustments : Replace batch reactors with flow chemistry systems to improve heat dissipation during exothermic steps (e.g., cyclization) .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective large-scale purification .

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